

enzymatic synthesis 12-ketoursodeoxycholic acid dehydrocholic acid

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Compound Focus: Dehydrocholic Acid

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Introduction to 12-Ketoursodeoxycholic Acid Synthesis

12-ketoursodeoxycholic acid (12-ketoUDCA) is a key intermediate in the production of ursodeoxycholic acid (UDCA), a therapeutic agent used for the non-surgical treatment of cholesterol gallstones and various liver diseases [1] [2]. Traditional chemical synthesis of UDCA is a multi-step process with a low overall yield of less than 30% [2].

Modern enzymatic synthesis offers a more efficient and sustainable alternative. This process typically involves the selective reduction of the 3-carbonyl and 7-carbonyl groups of **dehydrocholic acid** (DHCA, 3,7,12-trioxo-5 β -cholanic acid) to the corresponding 3 α - and 7 β - hydroxyl groups. This can be achieved in a single step using a multi-enzymatic system containing **3 α -hydroxysteroid dehydrogenase (3 α -HSDH)** and **7 β -hydroxysteroid dehydrogenase (7 β -HSDH)**, with simultaneous coenzyme regeneration [1] [3] [2].

Comparison of Biocatalyst Systems for 12-KetoUDCA Synthesis

Research has explored different configurations of whole-cell biocatalysts for this synthesis. The table below summarizes the performance of various systems as reported in the literature.

Biocatalyst System	Cofactor Regeneration	Substrate Concentration	Reaction Time	Conversion/Yield	Key Features/Reference
One-Biocatalyst (GDH)	Glucose Dehydrogenase (GDH)	100 mM	4.5 hours	>99.5 mM; ~100% conversion [2]	High efficiency, simple batch process on liter scale [2].
One-Biocatalyst (FDH)	Engineered Formate Dehydrogenase (FDH)	10 mM	Not Specified	99% formation, 91% yield [1]	Regenerates NADPH and NADH simultaneously; uses engineered <i>E. coli</i> host [1].
Two-Biocatalyst	Formate Dehydrogenase (FDH) in two distinct hosts	100 mM	24 hours	~100% conversion [2]	Applies two separate whole-cell catalysts in one pot [2].
Membrane Reactor	Glucose Dehydrogenase (GDH)	0.5% (w/v)	Not Specified	Complete conversion [3]	Early enzymatic method demonstrating complete selectivity [3].

Detailed Protocol: One-Biocatalyst System with GDH Cofactor Regeneration

This protocol is adapted from the highly efficient one-biocatalyst system described in [2], which achieved complete conversion of 100 mM DHCA within 4.5 hours.

Materials

- **Biocatalyst:** Recombinant *E. coli* BL21(DE3) strain co-expressing:
 - **3 α -HSDH** (e.g., from *Comamonas testosteroni*)
 - **7 β -HSDH** (e.g., a mutant from *Collinsella aerofaciens*)
 - **Glucose Dehydrogenase (GDH)** from *Bacillus subtilis* [2]

- **Substrate: Dehydrocholic Acid (DHCA)**
- **Cofactors:** NAD(P)H
- **Regeneration Substrate:** D-Glucose
- **Buffer:** Potassium phosphate buffer (e.g., 100 mM, pH 6.0) [1]
- **Equipment:** Membrane reactor or standard bioreactor with temperature and pH control [3]

Method

- **Cell Cultivation and Induction:** Grow the recombinant *E. coli* strain in a suitable medium (e.g., LB with appropriate antibiotics) at 37°C. Induce enzyme expression with Isopropyl β -D-thiogalactopyranoside (IPTG) when the culture reaches the mid-log phase.
- **Cell Harvesting:** Harvest cells by centrifugation in the late-log phase.
- **Reaction Setup:**
 - Suspend the whole-cell biocatalyst in potassium phosphate buffer (**100 mM, pH 6.0**) to a desired cell density [1].
 - Add **DHCA** to a final concentration of **100 mM** [2].
 - Add **D-Glucose** in excess (e.g., 1.1-1.2 equivalents per mole of DHCA) for cofactor regeneration.
- **Incubation:** Incubate the reaction mixture at a constant temperature (e.g., 30-37°C) with agitation. Monitor the reaction until completion, which typically occurs within **4.5 hours** for 100 mM DHCA [2].
- **Product Recovery:** Terminate the reaction by centrifugation to remove cells. Recover 12-ketoUDCA from the supernatant via acidification and extraction, or crystallization.

Workflow and Reaction Pathway Visualization

The following diagram illustrates the multi-enzymatic reaction pathway for the synthesis of 12-ketoUDCA from DHCA, as implemented in the one-biocatalyst system.

The diagram above shows the concerted action of the enzymes. 7 β -HSDH first reduces the 7-carbonyl group of DHCA, using NADPH as a cofactor. Subsequently, 3 α -HSDH reduces the 3-carbonyl group of the intermediate, using NADH. Glucose dehydrogenase (GDH) regenerates both NADPH and NADH from NADP⁺ and NAD⁺, respectively, by oxidizing glucose to glucono- δ -lactone, making the process catalytic with respect to the cofactors [1] [2].

Key Application Notes for Researchers

- **Cofactor Regeneration is Crucial:** The choice of cofactor regeneration system significantly impacts cost and efficiency. The GDH/glucose system is highly effective, but FDH/formate offers an alternative [1] [2].
- **Engineered Hosts Prevent By-Products:** Using an *E. coli* host strain engineered to lack indigenous 7 α -hydroxysteroid dehydrogenase activity is critical to prevent the formation of the undesired by-product, 12-chenodeoxycholic acid, ensuring high product purity [1].
- **System Scalability:** The one-biocatalyst system with GDH has been successfully demonstrated in a simple batch process on a **liter scale**, confirming its practicality for larger-scale synthesis [2].

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References

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